5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine is a compound that features a thiadiazole ring substituted with a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Trimethoprim: A related compound with antibacterial properties.
Mescaline: A naturally occurring compound with a similar trimethoxyphenyl group but different biological activities.
Uniqueness
5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This detailed article explores its biological activity, including its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. This unique structure enhances its solubility and reactivity, making it a promising candidate for drug development. The presence of the trimethoxyphenyl moiety contributes to its pharmacological properties, including:
- Anticancer Activity
- Antimicrobial Activity
- Neuroprotective Effects
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study found that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines. The compound demonstrated significant cytotoxicity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values indicating effective growth inhibition.
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound Name | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
This compound | HCT116 | 3.29 | |
This compound | H460 | 10.0 | |
5-(3,4-Dimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole | MCF-7 | 0.28 |
The structure–activity relationship (SAR) studies reveal that the substitution pattern on the thiadiazole ring significantly influences anticancer activity. The presence of the trimethoxy group enhances interaction with biological targets such as tubulin.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various bacterial strains. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Compound Name | Target Bacteria/Fungi | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | S. aureus | 32.6 | |
5-(p-Nitroaniline)-1,3,4-thiadiazole | E. coli | 62.5 | |
Various Thiadiazoles | A. niger | Varies (15–19 mm zone of inhibition) |
The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential cellular processes.
Case Studies and Research Findings
Several case studies highlight the biological efficacy of thiadiazole derivatives:
- Cytotoxicity Studies : A study demonstrated that specific thiadiazole derivatives could inhibit tumor growth in vitro with minimal toxicity towards normal cells.
- Antimicrobial Screening : In another study involving various thiadiazole derivatives against Gram-positive and Gram-negative bacteria and fungi showed significant inhibitory effects compared to standard antibiotics.
Properties
CAS No. |
88742-92-1 |
---|---|
Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O3S/c1-16-8-4-7(5-9(17-2)11(8)18-3)6-10-14-15-12(13)19-10/h4-5H,6H2,1-3H3,(H2,13,15) |
InChI Key |
NKWIIFBDCKHCIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.